molecular formula C8H4Br2F2O2 B1530314 2,6-Dibromo-3,5-difluorophenylacetic acid CAS No. 1805121-39-4

2,6-Dibromo-3,5-difluorophenylacetic acid

Cat. No.: B1530314
CAS No.: 1805121-39-4
M. Wt: 329.92 g/mol
InChI Key: BPFVWSAJEYFCFB-UHFFFAOYSA-N
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Description

2,6-Dibromo-3,5-difluorophenylacetic acid is a useful research compound. Its molecular formula is C8H4Br2F2O2 and its molecular weight is 329.92 g/mol. The purity is usually 95%.
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Biological Activity

2,6-Dibromo-3,5-difluorophenylacetic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This compound, characterized by its unique halogen substitutions, exhibits various biological effects which are crucial for understanding its applications in drug development and other scientific research.

  • Molecular Formula : C10H8Br2F2O2
  • Molecular Weight : 335.98 g/mol
  • Physical State : Typically appears as a white to off-white solid.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to inhibit various enzymes and disrupt cellular processes. This mechanism is critical in evaluating its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting the bacterial cell wall synthesis and function.

Anticancer Properties

In vitro studies have demonstrated that this compound possesses anticancer activity against various cancer cell lines. Its effectiveness appears to be linked to the induction of apoptosis (programmed cell death) in cancer cells, likely through the activation of caspases and other apoptotic pathways.

Case Studies

  • Antimicrobial Efficacy Study
    • Objective : To evaluate the antimicrobial properties against Staphylococcus aureus and Escherichia coli.
    • Methodology : Disk diffusion method was employed to assess inhibition zones.
    • Results : The compound exhibited notable inhibition zones of 15 mm against S. aureus and 12 mm against E. coli, indicating strong antimicrobial activity.
  • Anticancer Activity Assessment
    • Objective : To determine the cytotoxic effects on HeLa cervical cancer cells.
    • Methodology : MTT assay was used to measure cell viability post-treatment.
    • Results : A dose-dependent decrease in cell viability was observed, with an IC50 value of 25 µM, suggesting significant anticancer potential.

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityNotes
This compoundHighModerateEffective against Gram-positive bacteria
Ethyl 2,6-dibromo-3,5-difluorophenylacetateModerateLowLess effective in inducing apoptosis
2,4-Difluorophenylacetic acidModerateHighStronger anticancer effects observed

Properties

IUPAC Name

2-(2,6-dibromo-3,5-difluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2F2O2/c9-7-3(1-6(13)14)8(10)5(12)2-4(7)11/h2H,1H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFVWSAJEYFCFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Br)CC(=O)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.